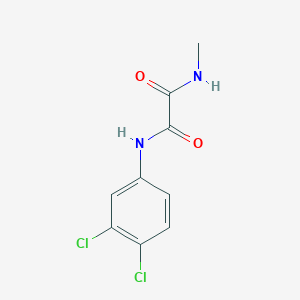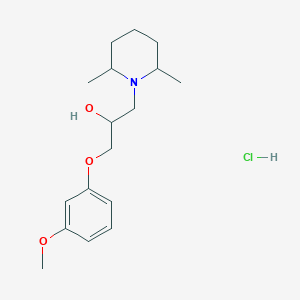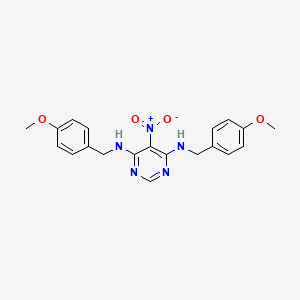
2-(3-bromophenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromophenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is commonly referred to as BPN or BPN-15606 and is known for its ability to modulate the activity of certain enzymes in the body. In
Wirkmechanismus
BPN-15606 works by modulating the activity of certain enzymes in the body. Specifically, it inhibits the activity of enzymes known as beta-secretase and cathepsin D, which are involved in the formation of amyloid plaques and cancer cell growth, respectively. By inhibiting these enzymes, BPN-15606 reduces the formation of amyloid plaques and inhibits cancer cell growth and proliferation.
Biochemical and Physiological Effects
BPN-15606 has been shown to have several biochemical and physiological effects. In animal models, it has been shown to reduce the formation of amyloid plaques in the brain, reduce tumor growth, and improve cognitive function. It has also been shown to have a low toxicity profile, making it a promising candidate for further research and development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BPN-15606 for lab experiments is its ability to modulate the activity of specific enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that BPN-15606 is a relatively new compound, and further research is needed to fully understand its effects and potential applications.
Zukünftige Richtungen
There are several future directions for research on BPN-15606. One area of interest is in the development of more potent and selective inhibitors of beta-secretase and cathepsin D. This could lead to the development of more effective treatments for Alzheimer's disease and cancer. Another area of interest is in the study of the long-term effects of BPN-15606 on cognitive function and tumor growth. Finally, research is needed to fully understand the mechanism of action of BPN-15606 and its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of BPN-15606 involves several steps and requires the use of specialized equipment and reagents. The first step involves the synthesis of 3-bromophenol, which is then reacted with 2-methoxy-5-nitrobenzoyl chloride to form 2-(3-bromophenoxy)-5-nitrobenzoic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-3-methylbutyric acid to form BPN-15606.
Wissenschaftliche Forschungsanwendungen
BPN-15606 has been found to have potential applications in various scientific research fields. One of the primary areas of interest is in the study of Alzheimer's disease. BPN-15606 has been shown to reduce the activity of certain enzymes that are involved in the formation of amyloid plaques, which are a hallmark of Alzheimer's disease. This reduction in enzyme activity has been shown to lead to a reduction in amyloid plaque formation and an improvement in cognitive function in animal models.
Another area of interest is in the study of cancer. BPN-15606 has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This inhibition has been shown to lead to a reduction in tumor growth and an improvement in survival rates in animal models.
Eigenschaften
IUPAC Name |
2-(3-bromophenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O5/c1-10(24-13-5-3-4-11(17)8-13)16(20)18-14-9-12(19(21)22)6-7-15(14)23-2/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYIKVALDCSCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}diethylamine dihydrochloride](/img/structure/B5156401.png)
![1-(1-ethyl-1H-benzimidazol-2-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B5156408.png)
![2-chloro-N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5156418.png)
![8-(9H-fluoren-2-ylmethyl)-3-isopropyl-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5156431.png)
![4-[2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5156445.png)
![4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5156447.png)

![4-methyl-N-[3-(2-pyridinyl)propyl]nicotinamide bis(trifluoroacetate)](/img/structure/B5156455.png)
![methyl 3-{[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}benzoate](/img/structure/B5156457.png)

![2-[3-(benzylthio)-1H-1,2,4-triazol-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B5156463.png)
![1-(2-fluorophenyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine](/img/structure/B5156468.png)
![(3R*,4R*)-1-(4-biphenylylmethyl)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B5156501.png)
